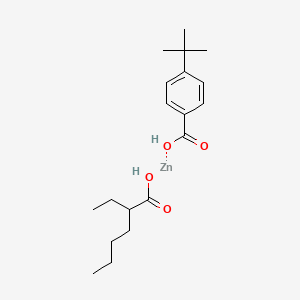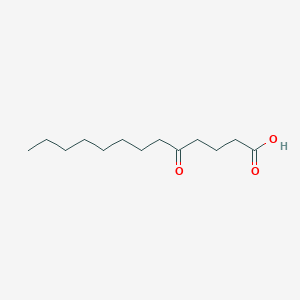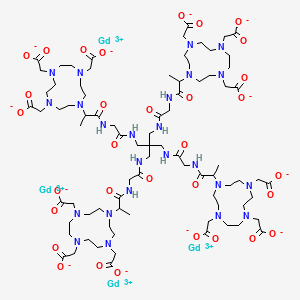
Gadoquatrane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadoquatrane is a novel tetrameric, macrocyclic, gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is designed to enhance the contrast of structures or fluids within the body, making it easier to visualize and distinguish between different tissues. This compound is known for its high relaxivity and stability, which allows for a substantially lower gadolinium dose compared to other contrast agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gadoquatrane is synthesized through a series of complex chemical reactions involving the formation of a macrocyclic structure that can chelate gadolinium ions. The synthesis involves the following steps:
Formation of the Macrocyclic Ligand: The macrocyclic ligand is synthesized through a series of condensation reactions involving amines and carboxylic acids.
Chelation of Gadolinium Ions: The macrocyclic ligand is then reacted with gadolinium salts under controlled conditions to form the gadolinium complex.
Purification: The resulting gadolinium complex is purified using techniques such as crystallization and chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity of the final product. The production is carried out in a controlled environment to maintain the stability and efficacy of the contrast agent .
Chemical Reactions Analysis
Types of Reactions
Gadoquatrane undergoes various chemical reactions, including:
Chelation: The primary reaction involves the chelation of gadolinium ions by the macrocyclic ligand.
Substitution: This compound can undergo substitution reactions where ligands in the complex are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Chelation: Gadolinium salts (e.g., gadolinium chloride) are used as reagents, and the reaction is carried out in aqueous solution at controlled pH and temperature.
Substitution: Various ligands such as water molecules or other chelating agents can be used under controlled conditions.
Major Products
The major product of these reactions is the gadolinium complex, which is the active form of this compound used in MRI .
Scientific Research Applications
Gadoquatrane has a wide range of scientific research applications, including:
Medical Imaging: It is primarily used as a contrast agent in MRI to enhance the visibility of internal structures and tissues.
Neurological Studies: this compound is used in studies involving the central nervous system to detect abnormalities such as tumors and lesions.
Cardiovascular Research: It is used to visualize blood vessels and detect cardiovascular diseases.
Oncology: This compound is used in cancer research to monitor tumor progression and response to treatment
Mechanism of Action
Gadoquatrane works by altering the magnetic properties of nearby water molecules in the body. When injected into the bloodstream, it accumulates in specific tissues or organs. The gadolinium ions in this compound interact with the surrounding water molecules, causing them to become more paramagnetic. This enhances the contrast between different tissues when subjected to the magnetic field of an MRI scanner. The unique structure of this compound allows it to bind to specific proteins or cellular components, further improving its ability to highlight areas of interest within the body .
Comparison with Similar Compounds
Similar Compounds
Gadobutrol: Another macrocyclic gadolinium-based contrast agent with high relaxivity and stability.
Gadoterate Meglumine: A macrocyclic gadolinium-based contrast agent used in MRI.
Uniqueness of Gadoquatrane
This compound stands out due to its tetrameric structure, which provides higher relaxivity and stability compared to other macrocyclic gadolinium-based contrast agents. It also allows for a significantly lower gadolinium dose, reducing the risk of gadolinium-related side effects .
Properties
CAS No. |
2048221-65-2 |
|---|---|
Molecular Formula |
C81H128Gd4N24O32 |
Molecular Weight |
2579.0 g/mol |
IUPAC Name |
2-[4,10-bis(carboxylatomethyl)-7-[1-oxo-1-[[2-oxo-2-[[3-[[2-[2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]propanoylamino]acetyl]amino]-2,2-bis[[[2-[2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]propanoylamino]acetyl]amino]methyl]propyl]amino]ethyl]amino]propan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) |
InChI |
InChI=1S/C81H140N24O32.4Gd/c1-57(102-29-21-94(45-69(118)119)13-5-90(41-65(110)111)6-14-95(22-30-102)46-70(120)121)77(134)82-37-61(106)86-53-81(54-87-62(107)38-83-78(135)58(2)103-31-23-96(47-71(122)123)15-7-91(42-66(112)113)8-16-97(24-32-103)48-72(124)125,55-88-63(108)39-84-79(136)59(3)104-33-25-98(49-73(126)127)17-9-92(43-67(114)115)10-18-99(26-34-104)50-74(128)129)56-89-64(109)40-85-80(137)60(4)105-35-27-100(51-75(130)131)19-11-93(44-68(116)117)12-20-101(28-36-105)52-76(132)133;;;;/h57-60H,5-56H2,1-4H3,(H,82,134)(H,83,135)(H,84,136)(H,85,137)(H,86,106)(H,87,107)(H,88,108)(H,89,109)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133);;;;/q;4*+3/p-12 |
InChI Key |
HGIZCBUSWUYZEQ-UHFFFAOYSA-B |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(CNC(=O)CNC(=O)C(C)N1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])(CNC(=O)CNC(=O)C(C)N2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CNC(=O)CNC(=O)C(C)N3CCN(CCN(CCN(CC3)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N4CCN(CCN(CCN(CC4)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3].[Gd+3].[Gd+3].[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


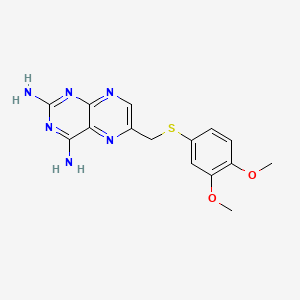


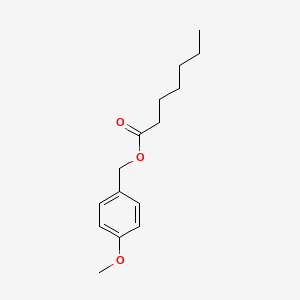
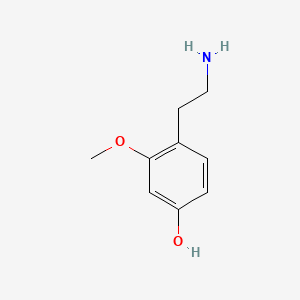
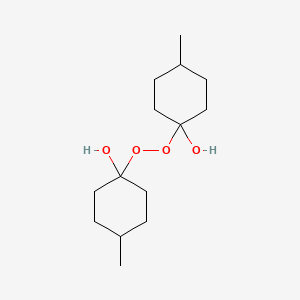

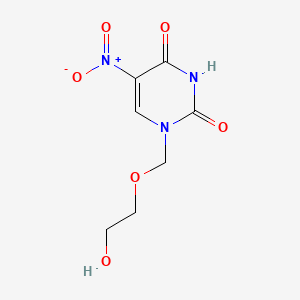
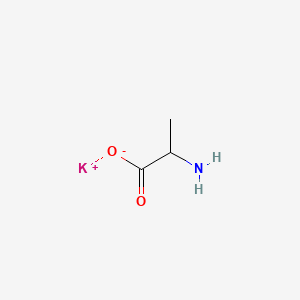
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)

